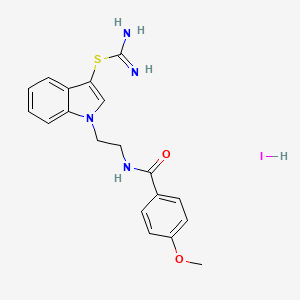

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Description

Properties

IUPAC Name |

[1-[2-[(4-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S.HI/c1-25-14-8-6-13(7-9-14)18(24)22-10-11-23-12-17(26-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDMXUJSJVZWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 4-Methoxybenzamido Group: This step involves the acylation of the indole nitrogen with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate ethyl halide.

Formation of the Carbamimidothioate Group: This step involves the reaction of the intermediate with thiourea to form the carbamimidothioate group.

Hydroiodide Salt Formation: The final step involves the formation of the hydroiodide salt by reacting the free base with hydroiodic acid.

Chemical Reactions Analysis

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbamimidothioate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group, using nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the carbamimidothioate group and formation of the corresponding amine and thiol.

Scientific Research Applications

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways, leading to the disruption of cellular processes.

DNA Intercalation: The indole core may intercalate into DNA, disrupting DNA replication and transcription, leading to cell death.

Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

*Calculated based on molecular formulas; hydroiodide counterion included for target compound.

Substitution Effects on Properties

- Indole 1-Substituent: Target Compound: The ethyl spacer in the 2-(4-methoxybenzamido)ethyl group may improve conformational flexibility compared to rigid benzyl analogs (e.g., 4-chlorobenzyl or 4-methylbenzyl derivatives) . Benzyl vs. Ethyl: Benzyl analogs (e.g., 4-chlorobenzyl) exhibit higher steric bulk, which may hinder binding to narrow enzyme pockets.

3-Position Functional Groups :

- Carbamimidothioate vs. Thiourea : The carbamimidothioate group (NH$2$C(=S)NH-) in the target compound is structurally distinct from thioureas (NH$2$C(=S)NHR). The former’s planar guanidine-like structure may enable stronger hydrogen bonding or π-stacking interactions .

- Sulfanylmethanimidamide : Found in the 4-chlorobenzyl analog, this group (NHC(=S)NH$_2$) is less basic than carbamimidothioate, altering solubility and target affinity .

Biological Activity

The compound 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is an indole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is . The compound features an indole core substituted with a methoxybenzamide group and a carbamimidothioate moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with indole intermediates, followed by the introduction of the carbamimidothioate group. The detailed synthetic pathway remains proprietary in many research contexts but generally follows established methods for functionalizing indole derivatives.

Antiproliferative Activity

Recent studies have demonstrated that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer cell lines such as MCF-7 and MDA-MB-468 .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Indole Derivative A | MCF-7 | 3.1 | Selective activity |

| Indole Derivative B | MDA-MB-468 | 2.9 | Synergistic with gefitinib |

These results suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Antibacterial Activity

The antibacterial properties of similar indole derivatives have been documented, particularly against Gram-positive bacteria. For example, compounds with structural similarities have shown minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis . This indicates a promising avenue for developing new antibacterial agents based on this scaffold.

Antioxidative Activity

Antioxidative activity is another crucial aspect of the biological profile of these compounds. Research indicates that certain indole derivatives can scavenge free radicals and reduce oxidative stress in vitro. The antioxidative capacity has been measured using various spectroscopic methods, showing significant improvements compared to standard antioxidants like BHT (butylated hydroxytoluene) .

The mechanisms underlying the biological activities of 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide are likely multifaceted:

- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases may be responsible for its antiproliferative effects.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds.

- Antioxidant Pathways : Modulation of cellular antioxidant defenses may contribute to its protective effects against oxidative damage.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on MCF-7 Cells : A derivative showed selective cytotoxicity with an IC50 value of 3.1 μM, indicating potential for targeted therapy in breast cancer.

- Antibacterial Efficacy : A related compound demonstrated effective inhibition against E. faecalis, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.